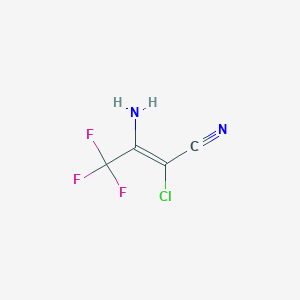

(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile

Description

Properties

IUPAC Name |

(E)-3-amino-2-chloro-4,4,4-trifluorobut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClF3N2/c5-2(1-9)3(10)4(6,7)8/h10H2/b3-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISDYYBUDSBPDEL-NSCUHMNNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)C(=C(C(F)(F)F)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(#N)/C(=C(/C(F)(F)F)\N)/Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,4,4-trifluorobut-2-enenitrile and an amine source.

Reaction Conditions: The reaction is usually carried out under controlled conditions, including temperature, pressure, and the presence of catalysts or solvents. Common solvents used include dichloromethane or acetonitrile.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in achieving high yields and consistent quality.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, resulting in a wide range of substituted products.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines, thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Enzyme Inhibition

Recent studies have indicated that derivatives of (2E)-3-amino-2-chloro-4,4,4-trifluorobut-2-enenitrile can act as inhibitors of branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the metabolism of branched-chain amino acids and are implicated in various cancers. The compound has been identified as a potential lead for developing BCAT inhibitors due to its structural features that allow for effective binding to the enzyme's active site .

Anticancer Activity

The compound's ability to inhibit BCATs suggests potential applications in cancer therapy. Studies have shown that targeting these enzymes can alter metabolic pathways in cancer cells, leading to reduced growth and proliferation. Further research is needed to establish the efficacy and safety of this compound in clinical settings.

Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials. Its reactivity can be exploited to create functionalized polymers or coatings with specific properties, such as enhanced hydrophobicity or chemical resistance.

Development of Drug Delivery Systems

The compound's amphiphilic nature makes it a candidate for use in drug delivery systems, particularly in the formulation of liposomes or micelles that can encapsulate hydrophobic drugs and improve their bioavailability.

Case Studies

Mechanism of Action

The mechanism by which (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile can be contextualized by comparing it to related halogenated nitriles. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: The chlorine in the target compound vs. bromine in the analog alters reactivity: chlorine’s smaller atomic radius may favor nucleophilic substitutions, while bromine’s higher polarizability enhances participation in radical or coupling reactions.

Stereochemical Influence :

- The E-configuration of the target compound enforces a trans-arrangement of substituents, reducing steric hindrance compared to the Z-isomer of the bromo analog. This may enhance its stability in solution or during synthetic modifications.

Trifluoromethyl Group :

- Both compounds share a –CF₃ group, which imparts metabolic stability and lipophilicity. However, its position at C4 in the target compound vs. C4 in the bromo analog suggests similar electronic effects but distinct steric environments.

Comparison with Furopyridine Derivative :

- The ethyl furopyridine carboxylate features a fused aromatic system and multiple functional groups, making it structurally complex. Its trifluoromethyl and bromophenyl groups suggest applications in drug discovery, but its synthesis is likely more challenging than the linear nitriles discussed above.

Research Implications

- The amino and chloro substituents in this compound make it a versatile precursor for synthesizing amines, amides, or heterocycles.

- Its hydrogen-bonding capacity (via –NH₂) could be exploited in crystal engineering, as hydrogen-bond patterns are critical for predicting solid-state behavior .

- Further studies should explore its reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) and compare yields/selectivity with the bromo analog .

Biological Activity

(2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : CHClFN

- Molar Mass : 170.52 g/mol

- CAS Number : 133627-45-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been noted for its potential role as an inhibitor in metabolic pathways involving branched-chain amino acids. The compound's trifluoromethyl group enhances its lipophilicity, potentially increasing membrane permeability and bioavailability.

Pharmacological Effects

1. Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties by inhibiting branched-chain amino acid transaminases (BCATs). These enzymes are crucial in the metabolism of branched-chain amino acids and are implicated in various cancer types.

Case Study:

A study conducted by researchers on a related compound demonstrated that inhibition of BCAT1/2 led to reduced proliferation in cancer cell lines, suggesting a similar potential for this compound .

2. Neuroprotective Effects

Preliminary studies suggest that the compound may have neuroprotective properties. The inhibition of specific metabolic pathways could help mitigate neurodegenerative processes.

Research Findings

Recent findings from high-throughput screening campaigns have identified this compound as a promising candidate for further development as a therapeutic agent.

Table 1: Summary of Biological Activities

Q & A

Q. What are the optimal synthetic pathways for (2E)-3-Amino-2-chloro-4,4,4-trifluorobut-2-enenitrile, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via dehydrofluorination of intermediates like 2-amino-3-chloro-1,1,1,4,4,4-hexafluoro-2-butene (6) at elevated temperatures (e.g., 50°C). Evidence shows that lower temperatures (e.g., −30°C) reduce reactivity due to steric and electronic effects of fluorinated substituents, while higher temperatures promote dehydrofluorination but may require careful control to avoid side reactions . Key Parameters:

- Temperature: 50°C optimal for stepwise dehydrofluorination.

- Pressure: Atmospheric pressure suffices; no need for specialized reactors.

- Reagent Reactivity: Use ammonia for nucleophilic substitution, but note competing tautomerization (e.g., imine formation) in intermediates.

Q. How can researchers confirm the structural identity of this compound?

Methodological Answer: Combine <sup>1</sup>H/</sup><sup>13</sup>C NMR and high-resolution mass spectrometry (HRMS) for unambiguous confirmation. For example:

- NMR: Look for signals corresponding to the trifluoromethyl group (δ ~110–120 ppm in <sup>19</sup>F NMR) and the nitrile moiety (δ ~115–120 ppm in <sup>13</sup>C NMR).

- HRMS: Match the molecular ion peak with the theoretical m/z for C4H3ClF3N2 (calc. 188.9854) .

Validation Tip: Cross-reference with synthesized analogues (e.g., 4,4,4-trifluorobut-2-enenitrile derivatives) to isolate spectral artifacts .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer: Fluorinated nitriles are prone to hydrolysis and photodegradation. Stabilization strategies include:

- Storage Conditions: Use amber vials under inert gas (Ar/N2) at −20°C.

- Additives: Introduce radical scavengers (e.g., BHT) to suppress decomposition.

- Monitoring: Regularly assess purity via HPLC or GC-MS to detect degradation products like trifluoroacetic acid .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) to model reaction pathways. For example:

- Electrostatic Potential Maps: Identify electron-deficient sites (e.g., nitrile carbon) prone to nucleophilic attack.

- Transition-State Analysis: Calculate activation energies for Cl substitution by amines or thiols.

Case Study: Simulations using Gaussian 09 revealed that the E-isomer’s planar geometry lowers steric hindrance, favoring SN2-like mechanisms over radical pathways .

Q. What discrepancies exist in analytical data for fluorinated nitriles, and how can they be resolved?

Methodological Answer: Contradictions in <sup>19</sup>F NMR shifts or HRMS fragmentation patterns often stem from:

- Tautomerization: Dynamic equilibria between enamine and imine forms (e.g., observed in intermediates like compound 6) .

- Isotopic Clustering: Fluorine’s natural abundance (100% <sup>19</sup>F) simplifies spectra, but chlorine’s isotopic signature (75% <sup>35</sup>Cl, 25% <sup>37</sup>Cl) may split peaks in MS.

Resolution: Use low-temperature NMR to "freeze" tautomers and tandem MS (MS/MS) to isolate fragment ions .

Q. How can hybrid experimental-computational approaches elucidate the compound’s pharmacological interactions?

Methodological Answer: Integrate molecular docking and in vitro receptor profiling :

- Docking: Use AutoDock Vina to model binding to fluorophore-tagged receptors (e.g., GPCRs). Focus on hydrophobic pockets accommodating the trifluoromethyl group.

- Wet-Lab Validation: Test agonistic/antagonistic activity using heterologously expressed receptors (e.g., Drosophila or murine models) .

Case Study: Saito et al. (2009) linked similar nitriles to odorant receptor activation via hybrid methods, identifying key hydrogen-bonding residues .

Q. What mechanistic insights explain contradictory yields in scaled-up syntheses?

Methodological Answer: Batch variability often arises from:

- Heat Transfer: Exothermic dehydrofluorination at 50°C requires efficient cooling to prevent runaway reactions.

- Purification Artifacts: Silica gel chromatography may hydrolyze the nitrile; switch to neutral alumina for better recovery .

Troubleshooting Table:

| Issue | Solution | Reference |

|---|---|---|

| Low yield of intermediate 6 | Use excess NH3 and longer reaction time | |

| Hydrolysis during workup | Avoid aqueous phases; use anhydrous MgSO4 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.